4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester
CAS No.: 53355-26-3
Cat. No.: VC16211780
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53355-26-3 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | methyl 4-(5-methylfuran-2-yl)benzoate |
| Standard InChI | InChI=1S/C13H12O3/c1-9-3-8-12(16-9)10-4-6-11(7-5-10)13(14)15-2/h3-8H,1-2H3 |
| Standard InChI Key | FJPNKLXXHWBEFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC |
Introduction
4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester, also known as methyl 4-(5-methyl-2-furyl)benzoate, is an organic compound that combines a benzoic acid moiety with a furan derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in chemical reactions.
Synthesis Methods
The synthesis of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester typically involves organic reactions that combine furan derivatives with benzoic acid derivatives. These methods require careful control of reaction conditions, such as temperature and time, to optimize yield and purity. Common solvents used in purification include dichloromethane or ethyl acetate.
Biological Activities and Potential Applications
Research suggests that compounds with similar structures to 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester may exhibit anti-inflammatory or antimicrobial properties, indicating potential therapeutic uses. The mechanism of action often involves interactions at the molecular level with enzymes or receptors, though specific pathways can vary depending on the biological context.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways |
| Antimicrobial | Inhibition of microbial growth |
Chemical Reactions and Versatility
This compound can participate in various chemical reactions due to its functional groups, making it a valuable intermediate in synthetic organic chemistry. These reactions are crucial for modifying compounds or generating new derivatives for further study.
Suppliers and Availability
4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester is available from chemical suppliers for research and industrial applications. Companies like Apollo Scientific Ltd. provide this compound for various uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume